BenchChemオンラインストアへようこそ!

N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide

Adenosine A2B receptor Positive allosteric modulation Structure-activity relationship

N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide (CAS 852367-11-4) is a synthetic indol-3-ylglyoxylamide derivative featuring a rare N,N-disubstituted glyoxylamide motif (tertiary amide) with a free indole NH. This compound belongs to a privileged scaffold class extensively explored for benzodiazepine receptor (BzR) subtype selectivity and adenosine A2B receptor allosteric modulation.

Molecular Formula C25H22N2O2
Molecular Weight 382.463
CAS No. 852367-11-4
Cat. No. B2619446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide
CAS852367-11-4
Molecular FormulaC25H22N2O2
Molecular Weight382.463
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN(CC2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43
InChIInChI=1S/C25H22N2O2/c28-24(22-17-26-23-14-8-7-13-21(22)23)25(29)27(18-20-11-5-2-6-12-20)16-15-19-9-3-1-4-10-19/h1-14,17,26H,15-16,18H2
InChIKeyZZYJXSRFVTXYQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Where to Source N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide (CAS 852367-11-4) – Indole Glyoxylamide Reference Standard Procurement Guide


N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide (CAS 852367-11-4) is a synthetic indol-3-ylglyoxylamide derivative featuring a rare N,N-disubstituted glyoxylamide motif (tertiary amide) with a free indole NH [1]. This compound belongs to a privileged scaffold class extensively explored for benzodiazepine receptor (BzR) subtype selectivity and adenosine A2B receptor allosteric modulation [2]. Its molecular formula is C₂₅H₂₂N₂O₂ (MW 382.5 g/mol) with a computed XLogP3-AA of 4.8, indicating moderate-to-high lipophilicity [1].

Why CAS 852367-11-4 Cannot Be Substituted by Generic Indole Glyoxylamides in Receptor Selectivity and Functional Assays


Indol-3-ylglyoxylamide analogs exhibit profound functional divergence depending on subtle N-substitution patterns. In the benzodiazepine receptor series, replacement of the secondary amide NH with an ester oxygen abolished affinity (none of the ester derivatives exceeded the corresponding amide affinities), demonstrating that the amide NH group is critical for receptor interaction [1]. The target compound (tertiary amide) lacks this NH donor, predicting fundamentally different BzR binding relative to monobenzylamide leads. Conversely, in adenosine A2B receptor positive allosteric modulation (PAM), the presence of an N-benzyl group on the indole nitrogen (as in KI-7) is a key structural determinant of PAM activity [2], meaning an unsubstituted indole NH (as in this compound) may redirect pharmacological activity away from A2B PAM toward alternative targets. These scaffold-level SAR divergences preclude simple one-for-one interchangeability within the indole glyoxylamide class.

Quantitative Comparative Evidence for N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide (CAS 852367-11-4) vs KI-7 and N-Benzylglyoxylamide Analogs


Indole NH Hydrogen Bond Donor: Structural Comparison of CAS 852367-11-4 vs KI-7 and Predicted Impact on A2B Adenosine Receptor PAM Activity

KI-7 [2-(1-benzyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide] is a validated A2B receptor positive allosteric modulator (PAM) that potentiates NECA-induced cAMP accumulation with an EC₅₀ of 445.8 nM [1]. KI-7 features an N-benzyl group on the indole core, which blocks the indole NH hydrogen bond donor capacity. The target compound (CAS 852367-11-4) retains a free indole NH (hydrogen bond donor count = 1) while bearing an N-phenethyl-N-benzyl disubstituted glyoxylamide side chain [2]. Based on established SAR in the indolylglyoxylamide class, the free indole NH is a critical pharmacophoric element for benzodiazepine receptor binding but is absent in A2B PAM-active KI-7 [3]. This structural divergence predicts that CAS 852367-11-4 will exhibit reduced or absent A2B PAM activity relative to KI-7, potentially redirecting functional activity toward GABA-Aergic or alternative targets.

Adenosine A2B receptor Positive allosteric modulation Structure-activity relationship

GABA-A Benzodiazepine Receptor Affinity: Tertiary Amide (CAS 852367-11-4) vs Secondary Amide Lead Compound

The monobenzylamide lead compound N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 55654-71-2) is a validated GABA-A benzodiazepine site inhibitor with demonstrated affinity across α1, β2, and γ2 subunits (Target ID: T51487, T80387, T08910) [1]. This lead features a secondary amide NH critical for BzR interaction; the 1997 Da Settimo study demonstrated that replacing the amide NH with an ester oxygen abolishes BzR affinity entirely [2]. The target compound (CAS 852367-11-4) is an N,N-disubstituted tertiary amide lacking any amide NH hydrogen bond donor, analogous to the ester replacement case. Consequently, CAS 852367-11-4 is predicted to have substantially reduced GABA-A BzR affinity relative to the monobenzylamide lead (CAS 55654-71-2).

GABA-A receptor Benzodiazepine binding site Indolylglyoxylamide SAR

Lipophilicity (XLogP3-AA) and Physicochemical Differentiation for Membrane Permeability Profiling

The computed XLogP3-AA of CAS 852367-11-4 is 4.8 [1], which is approximately 0.4–0.5 log units higher than that of KI-7 (estimated XLogP3-AA ≈ 4.3–4.4 based on structural similarity and vendor-reported cLogP) . This increased lipophilicity arises from the additional methylene group in the phenethyl side chain compared to the phenyl group in KI-7. The higher LogP of CAS 852367-11-4 may confer enhanced passive membrane permeability but also potentially higher non-specific protein binding, a factor critical in cell-based assay design and in vivo pharmacokinetic studies.

Lipophilicity ADME prediction Physicochemical property comparison

Optimal Research and Procurement Scenarios for N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide Based on Differential Evidence


Negative Control for Adenosine A2B Receptor Positive Allosteric Modulation Assays

Use CAS 852367-11-4 as a structurally matched negative control for KI-7 in A2B PAM cAMP accumulation assays. Its free indole NH (vs N-benzylindole in KI-7) predicts loss of PAM activity, enabling confident attribution of observed potentiation to KI-7-specific pharmacology [1].

Selectivity Profiling Against GABA-A Benzodiazepine Receptor Off-Targets

Deploy CAS 852367-11-4 in GABA-A BzR binding panels to confirm that the tertiary amide modification effectively silences BzR affinity, leveraging the established requirement for a secondary amide NH for BzR interaction [2]. This provides a clean selectivity tool for compounds designed to avoid GABA-Aergic side effects.

Lipophilicity-Dependent Membrane Permeability Structure-Kinetic Relationship Studies

Utilize CAS 852367-11-4 in comparative PAMPA or Caco-2 permeability assays alongside KI-7 to quantify the impact of the +0.4–0.5 log unit lipophilicity increase on passive diffusion rates. This data supports ADME optimization of phenethyl-containing indole glyoxylamide lead series [3].

Quote Request

Request a Quote for N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.